molecular formula C13H11BBrFO3 B577565 (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid CAS No. 1264175-59-8

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid

Cat. No.: B577565
CAS No.: 1264175-59-8
M. Wt: 324.94
InChI Key: GRLVPXMDOXTRPY-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy, bromo, and fluoro groups. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of multiple functional groups makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide. For example, the reaction of (2-(Benzyloxy)-4-bromo-6-fluorophenyl) bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired boronic acid. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to deprotonate the boronic acid.

    Oxidizing Agents: Hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed via nucleophilic substitution of the bromo or fluoro groups.

Scientific Research Applications

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.

    Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    (2-(Benzyloxy)-5-fluorophenyl)boronic Acid: Similar structure but lacks the bromo substituent.

    (2-(Benzyloxy)-4-chloro-6-fluorophenyl)boronic Acid: Similar structure but with a chloro substituent instead of bromo.

Uniqueness

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is unique due to the combination of benzyloxy, bromo, and fluoro substituents on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromo-2-fluoro-6-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrFO3/c15-10-6-11(16)13(14(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLVPXMDOXTRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659352
Record name [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264175-59-8
Record name [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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